N-Acetyl-d3 Adamantamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

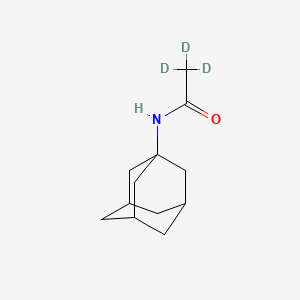

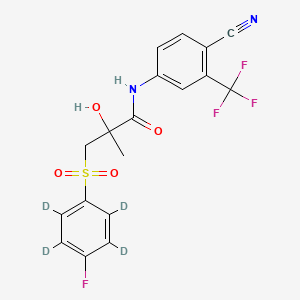

N-Acetyl-d3 Adamantamine, also known as 1-Acetamidoadamantane-d3, is a deuterium-labeled derivative of N-Acetyl Adamantamine. This compound is characterized by the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. The molecular formula of this compound is C12H16D3NO, and it has a molecular weight of 196.30 g/mol .

Mechanism of Action

Target of Action

N-Acetyl-d3 Adamantamine, a deuterium-labeled variant of Amantadine , primarily targets several proteins and receptors in the body. The most plausible primary targets include aromatic amino acids decarboxylase, glial-cell derived neurotrophic factor, sigma-1 receptors, phosphodiesterases, and nicotinic receptors . Other targets such as NMDA receptors, 5-HT3 receptors, and potassium channels could also play a role to a lesser extent .

Mode of Action

The mode of action of this compound is complex and multifaceted. It appears to increase the synthesis and release of dopamine, possibly inhibiting dopamine uptake . It also exhibits NMDA receptor antagonistic effects . The compound’s interaction with its targets leads to changes in neurotransmitter levels and receptor activity, which can influence various physiological processes.

Pharmacokinetics

The pharmacokinetics of this compound, like its parent compound Amantadine, involves absorption, distribution, metabolism, and excretion (ADME). Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in the nervous system due to its influence on neurotransmitter systems. It can potentially alleviate symptoms of Parkinson’s disease and drug-induced extrapyramidal reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-d3 Adamantamine typically involves the acetylation of adamantamine with deuterated acetic anhydride. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The crude product is then purified using techniques such as flash column chromatography over silica gel, employing a mixture of ethyl acetate and hexanes as the eluent .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-d3 Adamantamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the acetyl group to an amine group.

Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantanone derivatives, while reduction can produce adamantylamines .

Scientific Research Applications

N-Acetyl-d3 Adamantamine has a wide range of applications in scientific research, including:

Chemistry: Used as a stable isotope-labeled compound for tracing and quantitation in chemical reactions.

Biology: Employed in metabolic studies to understand the pharmacokinetics and metabolic pathways of adamantane derivatives.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of advanced materials and pharmaceuticals.

Comparison with Similar Compounds

N-Acetyl Adamantamine: The non-deuterated version of N-Acetyl-d3 Adamantamine.

1-Acetamidoadamantane: Another derivative of adamantane with similar structural features.

Adamantanone: An oxidized form of adamantane with a ketone functional group.

Uniqueness: this compound is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for precise tracing in metabolic studies. This deuterium labeling also affects the pharmacokinetic and metabolic profiles of the compound, making it valuable for research applications .

Properties

IUPAC Name |

N-(1-adamantyl)-2,2,2-trideuterioacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-8(14)13-12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11H,2-7H2,1H3,(H,13,14)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCVXYGJCDZPKGV-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC12CC3CC(C1)CC(C3)C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC12CC3CC(C1)CC(C3)C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

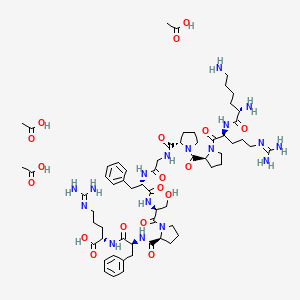

![2-Methyl-6,7,8,9-tetrahydro-3H-naphtho[1,2-d]imidazole](/img/structure/B563009.png)